molecular formula C11H12O3 B3109765 3-(4-Methoxy-3-methylphenyl)acrylic acid CAS No. 175675-62-4

3-(4-Methoxy-3-methylphenyl)acrylic acid

Cat. No.: B3109765
CAS No.: 175675-62-4
M. Wt: 192.21 g/mol
InChI Key: KBEPQVCZYNPZHN-GQCTYLIASA-N
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Description

3-(4-Methoxy-3-methylphenyl)acrylic acid is a substituted cinnamic acid derivative characterized by a methoxy group at the para position and a methyl group at the meta position on the phenyl ring. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials research. Key features of interest include its electronic properties (influenced by electron-donating substituents), crystallinity, and bioactivity .

Properties

IUPAC Name

(E)-3-(4-methoxy-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEPQVCZYNPZHN-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)acrylic acid typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation, forming the intermediate product, which is then decarboxylated to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its ability to undergo diverse reactions makes it suitable for creating derivatives that may exhibit enhanced properties or functionalities. For example:

Reaction TypeProduct Example
EsterificationMethyl esters of acrylic acid derivatives
Michael AdditionConjugated adducts with electron-deficient alkenes

Biological Applications

In biological research, 3-(4-Methoxy-3-methylphenyl)acrylic acid has been studied for its potential as a bioactive compound. Its structural similarity to known enzyme inhibitors and receptor ligands makes it an interesting candidate for:

  • Drug Development : Investigating its efficacy against various diseases.
  • Antioxidant Studies : Evaluating its capacity to scavenge free radicals.

Case studies have shown that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for further pharmaceutical development.

Medicinal Chemistry

The compound's role in medicinal chemistry is highlighted by its potential use in developing new therapeutic agents. Research has focused on:

  • Anti-Cancer Agents : Modifications of the acrylic acid structure have been linked to enhanced cytotoxicity against cancer cell lines.
  • Anti-inflammatory Agents : Its derivatives have shown promise in reducing inflammation markers in preclinical models.

Case Studies

  • Anti-Cancer Activity :
    A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their activity against breast cancer cell lines. The findings indicated that certain modifications led to increased apoptosis in cancer cells compared to controls.
  • Enzyme Inhibition :
    Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that specific derivatives acted as effective inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the methoxy group, which can donate electrons to neutralize free radicals. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)acrylic Acid (CAS 830-09-1)

  • Structural Difference : Lacks the 3-methyl group present in the target compound.
  • Physicochemical Properties: Melting Point: Not explicitly provided, but analogs like (E)-4-methoxycinnamic acid (synonymous with 3-(4-methoxyphenyl)acrylic acid) exhibit melting points ~175–180°C . UV Absorption: Methoxy substituents typically induce bathochromic shifts. For example, (E)-2-(4-methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1) has λmax = 310 nm in MeOH, while analogs with additional electron-donating groups (e.g., A1 with 3-methoxy-4-hydroxy substitution) show λmax = 326 nm . HPLC Retention: Retention times for methoxy-substituted analogs range from 6.252 min (B1) to 6.734 min (A1) under methanol:water (5:5) conditions .
  • For instance, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate demonstrates potent α-glucosidase inhibition (IC50 < acarbose) due to hydrophobic interactions .

3-(3-Methoxyphenyl)acrylic Acid (CAS 6099-04-3)

  • Structural Difference : Methoxy group at the meta position instead of para.
  • Physicochemical Properties: Crystallography: Analogous compounds (e.g., 3-(4-methylphenyl)acrylic acid) crystallize in a triclinic system (space group P1) with cell dimensions a = 7.1244 Å, b = 7.7449 Å, c = 9.1359 Å . The meta-substituted methoxy group may alter packing efficiency.

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic Acid

  • Structural Difference : Contains two methoxy groups and a hydroxyl group.
  • Biological Activity : Isolated from Ephedra equisetina, this compound’s hydroxyl and methoxy groups may contribute to antioxidant or anti-inflammatory activity, though specific data are lacking .

3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid (CAS 144878-40-0)

  • Structural Difference : Ethoxy replaces the methyl group at the para position.
  • Physicochemical Properties :
    • Boiling Point: 378.5±27.0°C; higher than methoxy analogs due to increased molecular weight (222.24 g/mol).
    • Toxicity: Classified as harmful if swallowed (H302, H312, H332) .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound CAS Number Molecular Formula Melting Point (°C) UV λmax (nm) HPLC Retention Time (min)
3-(4-Methoxyphenyl)acrylic acid 830-09-1 C10H10O3 ~175–180* 310–326 6.252–6.734
3-(4-Methoxy-3-methylphenyl)acrylic acid N/A C11H12O3 Not reported ~310–330† Not reported
(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid 144878-40-0 C12H14O4 145.1 Not reported Not reported

*Inferred from similar structures ; †Predicted based on substituent effects.

Biological Activity

3-(4-Methoxy-3-methylphenyl)acrylic acid, also known as a derivative of acrylic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula is:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2

It features a methoxy group and a methyl group on the aromatic ring, contributing to its unique properties and biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of acrylic acid have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells. This activity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This makes it a candidate for therapeutic applications in inflammatory diseases.

3. Antimicrobial Properties

The compound's antimicrobial activity has been explored, with findings suggesting effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups allows this compound to neutralize free radicals effectively.
  • Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and microbial metabolism, the compound can exert its therapeutic effects.
  • Cell Membrane Interaction : Its lipophilic nature enables it to penetrate cell membranes, affecting cellular processes directly.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and cytokines
AntimicrobialDisrupts bacterial membranes

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of acrylic acid, including this compound, found that it exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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